molecular formula C9H12ClN5 B4898355 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene

4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene

Cat. No.: B4898355
M. Wt: 225.68 g/mol
InChI Key: LIIRNJNGOKYCIP-UHFFFAOYSA-N
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Description

4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene is a chemical compound of significant interest in specialized organic synthesis and medicinal chemistry research. The structure features a chloro-methylbenzene core substituted with a complex guanidine-like chain, incorporating multiple imino and amino groups. This arrangement suggests potential for use as a sophisticated building block or precursor in the development of novel molecular scaffolds. Researchers may explore its applicability in constructing compounds with specific biological activities, leveraging the guanidine moiety's known ability to participate in hydrogen bonding. The presence of multiple nitrogen atoms and the chloro substituent on the aromatic ring makes it a versatile intermediate for further functionalization through various coupling reactions. This product is intended for laboratory research purposes and is strictly For Research Use Only, not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-1-(diaminomethylidene)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-5-2-3-6(4-7(5)10)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIRNJNGOKYCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N=C(N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-methylbenzene with formamidine derivatives under controlled conditions to introduce the amino and imino groups. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sodium methoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted benzene compounds .

Scientific Research Applications

4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s multiple amino and imino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro-Methyl-Benzene Cores

Sulfonamide Derivatives (Compounds 11–14, )

These compounds share the 4-chloro-1-methylbenzene core but differ in substituents at position 2 and the sulfonamide group at position 4. For example:

  • Compound 11 : Features a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group at position 2 and an imidazole-thioxo moiety.
  • Compound 13 : Substituted with a naphthalen-1-ylmethylthio group.

Key Differences :

  • Functional Groups: The target compound’s polyaminoguanidine group contrasts with the sulfonamide and thioether groups in Compounds 11–14, altering electronic properties and solubility.
  • Synthesis : Compounds 11–14 are synthesized via condensation reactions using PTSA catalysts in solvents like toluene or p-dioxane , whereas the target compound’s synthesis likely requires sequential guanidinylation steps.
Property Target Compound Compound 11
Core Structure 2-Chloro-1-methylbenzene 2-Chloro-1-methylbenzene
Position 4 Substituent Polyaminoguanidine Sulfonamide + imidazole-thioxo
Melting Point Not reported 177–180°C
Amidine and Guanidine Derivatives ()
  • 4-Aminobenzamidine dihydrochloride (): Contains a simpler amidine group, lacking the imino-methyl branching seen in the target compound.
  • Compound 78 (): Features an amino(imino)methyl group attached to a butyl chain, linked to a pyrrole-carboxamide.

Key Differences :

  • Basicity: The target’s triaminoguanidine group is more basic than amidines due to resonance stabilization of the protonated form.
  • Flexibility : Compound 78’s butyl chain increases conformational flexibility compared to the rigid aromatic core of the target .

Azo-Azomethine and Schiff Base Analogues (–5)

  • Azo-azomethine derivatives (): Incorporate diazenyl and imino-phenol groups, enabling π-conjugation and colorimetric applications.
  • Schiff base compound () : Contains methoxy and hydroxy groups on a benzaldehyde-derived imine.

Key Differences :

  • Electronic Effects : The target’s electron-rich guanidine group contrasts with the electron-withdrawing azo groups in , affecting redox behavior and UV-vis absorption.
  • Applications : Azo compounds are often dyes or sensors, whereas the target’s polyamine structure suggests bioactivity .

Substrate Analogues with Chloro-Amino Groups ()

Compounds like 2-amino-3-chlorobenzoic acid and 4-aminobenzamidine dihydrochloride share chloro and amino substituents but lack the complexity of the guanidine moiety.

Key Differences :

  • Hydrogen-Bonding Capacity: The target compound’s three amino groups enable stronger multidentate interactions compared to mono-amines.
  • Bioactivity : Simpler chloro-amines in are often enzyme substrates or inhibitors, but the target’s larger structure may enhance target specificity .

Predicted Properties :

  • Melting Point : Higher than sulfonamide derivatives (e.g., 177–180°C in Compound 11) due to hydrogen-bonding networks.
  • Solubility : Moderate in polar solvents (e.g., DMSO) but poor in apolar media due to the charged guanidine group.

Biological Activity

The compound 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene, also known by its chemical identifier CID 2730269, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C9H12ClN5C_9H_{12}ClN_5, indicating the presence of chlorine and multiple nitrogen atoms, which are often associated with biological activity. The structural formula can be represented as follows:

\text{4 amino imino methyl amino}(imino)methyl]amino}-2-chloro-1-methylbenzene}}

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The presence of imine and amino groups suggests that the compound may exhibit reactivity towards biological targets, particularly in enzymatic processes.

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of imidazole and benzimidazole have been reported to possess inhibitory effects against various pathogens, including protozoa and bacteria. The specific activity of this compound has not been extensively documented, but its structural components suggest potential efficacy against microbial infections.

Antimalarial Activity

In related studies, compounds containing aminoquinoline structures have demonstrated potent antimalarial activity. For example, a series of 4-aminoquinoline analogues were synthesized and evaluated for their activity against Plasmodium falciparum. Some derivatives exhibited half-maximal inhibitory concentrations (IC50) less than 500 nM, indicating strong antimalarial properties . Given the structural similarities, it is plausible that this compound may also exhibit such activity.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by the following factors:

  • Substituents : The presence of chlorine and amino groups can enhance binding affinity to biological targets.
  • Hydrophobicity : The methyl group contributes to the lipophilicity of the compound, potentially affecting membrane permeability.
  • Electronic Effects : The imine functionalities may play a role in the interaction with enzymes or receptors.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Use anhydrous conditions to prevent hydrolysis of imino groups.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl at position 1, chloro at position 2). provides NMR spectral data for structurally related compounds, such as δ 3.72 ppm for methyl groups .
  • IR Spectroscopy : Identify N–H stretches (~3300 cm1^{-1}) and C=N stretches (~1650 cm1^{-1}) .
  • X-ray Crystallography : Resolve the planar benzene ring and guanidine-like backbone geometry, as demonstrated in for a chlorinated benzophenone derivative .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Susceptible to hydrolysis due to imino groups. Store in inert atmospheres (argon or nitrogen) at –20°C.
  • Light Sensitivity : Chloro and methyl groups may undergo photodegradation; use amber vials .
  • Solubility : Soluble in DMSO or DMF; avoid aqueous buffers unless stabilized at pH 6–6.

Advanced: How can researchers resolve contradictory data in biological activity studies of this compound?

Answer:
Contradictions may arise from:

  • Impurity Profiles : Trace solvents (e.g., toluene) or unreacted intermediates (e.g., thiourea derivatives) can skew bioassay results. Use HPLC-MS to verify purity (>95%) .
  • Assay Conditions : Adjust buffer ionic strength or temperature to mimic physiological environments. highlights how substrate analogues (e.g., 3-amino-4-chlorobenzoic acid) exhibit variable activity under different pH conditions .
  • Structural Analogues : Compare with derivatives (e.g., ’s sulfonamide compounds) to isolate the impact of the triamino-imino-methyl backbone .

Advanced: What methodologies are recommended for studying its environmental fate and ecotoxicology?

Answer:
Follow the INCHEMBIOL framework ():

Abiotic Degradation :

  • Hydrolysis: Test stability in water at pH 4–8.
  • Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .

Biotic Degradation :

  • Use soil microcosms or activated sludge to assess microbial breakdown.

Ecotoxicology :

  • Daphnia magna assays : Measure acute toxicity (48-hour LC50_{50}).
  • Algal growth inhibition : Evaluate impacts on Chlorella vulgaris .

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